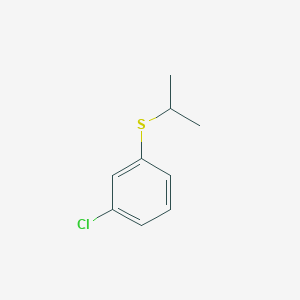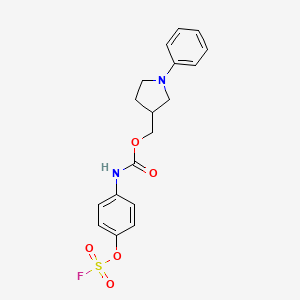
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MPSP belongs to the class of compounds known as piperidine derivatives, which have been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
科学的研究の応用
Phase II Clinical Trial for Advanced Malignancies
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been evaluated in a Phase II clinical trial for its efficacy in treating advanced malignancies, including various cancers such as breast, stomach, pancreas, nonsmall cell lung, small cell lung, colon, head, and neck area cancers, and melanoma. The drug was administered intravenously over 1–2 hours on specific days of a 35-day course, showing principal toxicities including leukopenia, marked phlebitis, and mild nausea and vomiting. The study observed limited responses among patients with breast cancer and nonsmall cell lung cancer (Sklarin et al., 1992).
Stereochemical and Electronic Interaction Studies
Further research into N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related compounds has explored their stereochemical and electronic interactions. Studies involving NMR spectra and X-ray diffraction analysis have shown the existence of diastereomers and various conformers, influenced by the solvent polarity and stabilized by intramolecular hydrogen bonds. This detailed stereochemical and electronic characterization aids in understanding the compound's behavior and potential for drug development (Olivato et al., 2008).
Polymorphism Control and Solution Structure Monitoring
Research has also focused on controlling polymorphism and monitoring solution structures of related compounds, highlighting the significance of these aspects in the solid formulation design and stability of pharmaceuticals. Studies have identified various polymorphs and elucidated their stability, solubility, and the influence of crystallization parameters, contributing to the development of more stable and effective drug formulations (Takeguchi et al., 2015).
Potential Analgesic Applications
The compound's derivatives have shown potential for analgesic and antitussive activities, with modifications to the phenyl group significantly enhancing these effects. This suggests possible therapeutic applications for pain and cough relief, broadening the compound's applicability in clinical settings (Oki et al., 1974).
Antifungal and Antibacterial Activities
Metabolites of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide and its endophytic sources have been investigated for their antifungal and antibacterial properties. Research indicates significant inhibitory effects against specific bacterial strains and plant pathogens, suggesting its potential utility in treating infections and in agricultural applications to protect crops from fungal diseases (Xiao et al., 2014).
特性
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-4-3-15-24(16-20)19-10-8-18(9-11-19)23-22(25)14-7-17-5-12-21(13-6-17)29(2,26)27/h5-6,8-13,20H,3-4,7,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZCMPCKZWBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

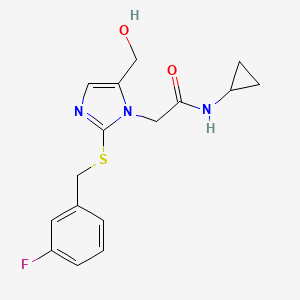
![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)
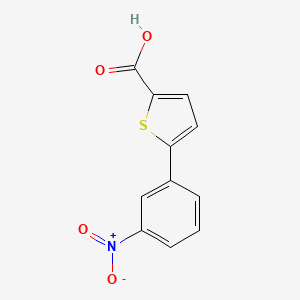
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)
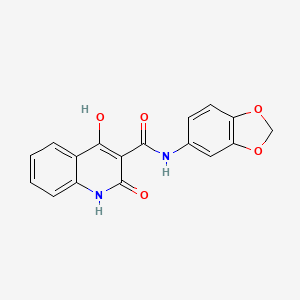
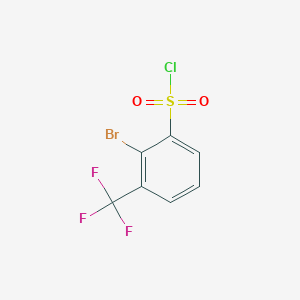
![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

